molecular formula C6H18Cl2N2Pt B1220168 cis-Bis(isopropylammine)dichloroplatinum(II) CAS No. 41637-05-2

cis-Bis(isopropylammine)dichloroplatinum(II)

Cat. No.: B1220168
CAS No.: 41637-05-2
M. Wt: 384.21 g/mol
InChI Key: DFGSUXGZWFZTEU-UHFFFAOYSA-L
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Description

cis-Bis(isopropylammine)dichloroplatinum(II): is a platinum-based compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. It is a derivative of iproplatin, a second-generation platinum complex. This compound is characterized by its square planar geometry, with two isopropylamine ligands and two chloride ligands coordinated to a central platinum(II) ion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(isopropylammine)dichloroplatinum(II) typically involves the reduction of iproplatin. One common method includes the use of reducing agents such as ascorbic acid or cysteine. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods for cis-Bis(isopropylammine)dichloroplatinum(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale chromatographic purification techniques to ensure the quality and yield of the final product.

Scientific Research Applications

cis-Bis(isopropylammine)dichloroplatinum(II) has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Bis(isopropylammine)dichloroplatinum(II) involves its interaction with DNA. The compound binds to DNA, forming intrastrand cross-links between adjacent guanine bases. This binding disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the N7 atoms of guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Uniqueness: cis-Bis(isopropylammine)dichloroplatinum(II) is unique due to its specific isopropylamine ligands, which may influence its reactivity, stability, and biological activity compared to other platinum-based compounds. Its formation as a metabolite of iproplatin also highlights its relevance in the context of drug metabolism and pharmacokinetics .

Properties

CAS No.

41637-05-2

Molecular Formula

C6H18Cl2N2Pt

Molecular Weight

384.21 g/mol

IUPAC Name

dichloroplatinum;propan-2-amine

InChI

InChI=1S/2C3H9N.2ClH.Pt/c2*1-3(2)4;;;/h2*3H,4H2,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

DFGSUXGZWFZTEU-UHFFFAOYSA-L

SMILES

CC(C)N.CC(C)N.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

CC(C)N.CC(C)N.Cl[Pt]Cl

Key on ui other cas no.

44983-28-0

Synonyms

is(isopropylamine)dichloroplatinum
bis(isopropylamine)dichloroplatinum, (SP-4-2)-isomer
bis-isopropylamine dichloroplatinum II
cis-dichloro-bis-isopropylamine platinum(II)
dichloro-bis-isopropylamine platinum(II)
JM 6
JM-6

Origin of Product

United States

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